molecular formula C13H4ClF5O2 B14267884 Pentafluorophenyl 2-chlorobenzoate CAS No. 188837-54-9

Pentafluorophenyl 2-chlorobenzoate

Cat. No.: B14267884
CAS No.: 188837-54-9
M. Wt: 322.61 g/mol
InChI Key: OFSWADGNCDTNRE-UHFFFAOYSA-N
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Description

Contextualization within Activated Ester Chemistry

Activated esters are a class of esters with electron-withdrawing groups that make them highly susceptible to nucleophilic attack. chem960.com This enhanced reactivity makes them valuable as acylating agents, particularly for the formation of amide bonds under mild conditions. Pentafluorophenyl (PFP) esters, such as Pentafluorophenyl 2-chlorobenzoate (B514982), are a prominent type of activated ester. chem960.com They are widely used in synthetic chemistry, including peptide synthesis, due to their high reactivity and relative stability against spontaneous hydrolysis compared to other activated esters. The formation of amide bonds from esters typically proceeds through a nucleophilic addition-elimination pathway, and the efficiency of this process is significantly enhanced by the activating nature of the pentafluorophenyl group.

Significance of Highly Fluorinated Aromatic Esters in Organic Synthesis

The incorporation of fluorine atoms into aromatic rings profoundly alters their chemical properties. The five fluorine atoms on the phenyl ring of the pentafluorophenyl group are highly electronegative, making the ring electron-deficient. This electronic property serves two main purposes: it enhances the stability of the pentafluorophenoxide as a leaving group and increases the electrophilicity of the carbonyl carbon, thereby activating the ester for nucleophilic substitution. Highly fluorinated compounds are noted for their increased thermal stability and unique reactivity. In the context of esters, the pentafluorophenyl group is recognized as one of the most effective activating groups, facilitating reactions such as the chemoselective synthesis of α,α-dideuterio alcohols and finding use in bioconjugation and peptide modification.

Scope of Academic Inquiry into Pentafluorophenyl 2-Chlorobenzoate

Academic investigation into this compound is primarily centered on its properties as a reactive intermediate in organic synthesis. Research interest lies in harnessing the high reactivity of the activated ester for the construction of more complex molecules. The compound's CAS number is 188837-54-9, and its molecular formula is C₁₃H₄ClF₅O₂. chem960.com While specific, in-depth studies on this exact molecule are not abundant in readily available literature, its properties and reactivity can be inferred from the extensive research on both pentafluorophenyl esters and 2-chlorobenzoic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188837-54-9

Molecular Formula

C13H4ClF5O2

Molecular Weight

322.61 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzoate

InChI

InChI=1S/C13H4ClF5O2/c14-6-4-2-1-3-5(6)13(20)21-12-10(18)8(16)7(15)9(17)11(12)19/h1-4H

InChI Key

OFSWADGNCDTNRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies

Esterification Routes for Pentafluorophenyl 2-Chlorobenzoate (B514982)

The formation of the ester linkage between 2-chlorobenzoic acid and pentafluorophenol (B44920) is the cornerstone of synthesizing Pentafluorophenyl 2-chlorobenzoate. This can be achieved through several strategic approaches, each with its own set of advantages and specific applications.

Direct Esterification Approaches

Direct esterification, while conceptually simple, often requires specific conditions to drive the reaction towards the desired product, especially when dealing with sterically hindered or electronically deactivated substrates. A notable modern approach involves direct electrochemical synthesis. This method facilitates the coupling of carboxylic acids with pentafluorophenol without the need for external dehydrating agents. By modulating the oxidation state of the hydroxyl group in pentafluorophenol, its reactivity can be tailored to promote a cascade of nucleophilic aromatic and acyl substitutions, leading to the formation of the pentafluorophenyl ester. wikipedia.orggoogle.com While a specific example for 2-chlorobenzoic acid is not detailed, the successful synthesis of the para-chloro- and other halogenated analogs in good yields (70-83%) suggests the viability of this method for the target compound. wikipedia.org

Activated Pentafluorophenol-Based Synthesis

In this strategy, pentafluorophenol is converted into a more reactive form to facilitate the esterification. One such method involves the use of pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA). This reagent can be used for the simultaneous protection and activation of carboxylic acids. researchgate.net The reaction of a carboxylic acid with PFP-TFA, often in the presence of a polymeric base like polyvinylpyridine, yields the corresponding pentafluorophenyl ester. researchgate.net This method avoids the use of traditional coupling agents and can be advantageous in solution-phase synthesis.

Another approach involves the in-situ generation of a more potent acylating agent from pentafluorophenol. For instance, pentafluorophenol can react with other reagents to form intermediates that readily acylate the carboxylic acid.

Coupling Agent-Assisted Esterification Techniques

The most common and versatile methods for the synthesis of pentafluorophenyl esters involve the use of coupling agents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. fluorine1.ruresearchgate.net The general procedure involves mixing the carboxylic acid, pentafluorophenol, and the carbodiimide (B86325) in an appropriate solvent like dichloromethane. fluorine1.ru The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The by-product, a urea (B33335) derivative (dicyclohexylurea in the case of DCC), is often insoluble in common organic solvents, which facilitates its removal by filtration. wikipedia.org The addition of a catalyst, such as 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction. jocpr.com

Coupling AgentTypical SolventCatalyst (optional)Key Features
DCCDichloromethaneDMAPInsoluble urea by-product simplifies purification. wikipedia.org
DICDichloromethaneDMAPSoluble urea by-product, suitable for solid-phase synthesis. researchgate.net
EDCWater/OrganicNoneWater-soluble carbodiimide and by-product, useful for biological applications. orgsyn.org

Phosphonium and uronium reagents , such as BOP, PyBOP, and HBTU, are another class of effective coupling agents, particularly in peptide synthesis where the formation of pentafluorophenyl active esters is common. chemicalbook.com These reagents generate the activated ester in situ, often with high efficiency and minimal side reactions.

Precursor Synthesis and Functionalization

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: 2-chlorobenzoic acid and pentafluorophenol.

Synthesis and Derivatization of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid can be prepared through several routes. A common laboratory-scale method is the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate. orgsyn.orgchemicalbook.com Another approach involves the hydrolysis of α,α,α-trichloro-2-toluene. orgsyn.org For large-scale production, the oxidation of 2-chlorotoluene in the presence of a composite catalyst system has been reported. researchgate.net

The most crucial derivatization of 2-chlorobenzoic acid for the synthesis of its pentafluorophenyl ester is its conversion to 2-chlorobenzoyl chloride . This is readily achieved by reacting 2-chlorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. A detailed procedure involves heating 2-chlorobenzoic acid in toluene (B28343) with thionyl chloride, followed by removal of the solvent and excess reagent under vacuum to yield the acid chloride as an oil. google.com Alternatively, 2-chlorobenzoyl chloride can be synthesized by the chlorination of 2-chlorobenzaldehyde (B119727) in the presence of a catalytic amount of phosphorus pentachloride. google.com

The resulting 2-chlorobenzoyl chloride is a highly reactive intermediate that can be directly reacted with pentafluorophenol, typically in the presence of a base such as pyridine (B92270) or 2,6-lutidine, to afford this compound. fluorine1.ru

Preparations of Pentafluorophenol Derivatives for Esterification

Pentafluorophenol is a commercially available reagent. However, its synthesis is of academic and industrial interest. A common industrial method involves the reaction of hexafluorobenzene (B1203771) with an alkali hydroxide (B78521). google.com Due to the restrictions on the precursor hexachlorobenzene, alternative methods have been developed. One such method starts from the more accessible pentafluorobenzoic acid, which is converted to its trimethylsilyl (B98337) ester and then to a zinc derivative, which is subsequently oxidized and hydrolyzed to yield pentafluorophenol. google.com

For the purpose of esterification, pentafluorophenol itself is the primary reactant. However, derivatization can be employed to facilitate the reaction. For instance, the formation of a pentafluorophenolate salt by treatment with a base can increase its nucleophilicity. More complex derivatives are generally not required for the straightforward esterification with an activated carboxylic acid or acid chloride. The high reactivity of pentafluorophenyl esters is largely due to the electron-withdrawing nature of the pentafluorophenyl ring, making the phenol (B47542) itself a suitable nucleophile in the presence of an appropriate coupling agent or activated acid derivative. google.com

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the primary reaction pathway for activated esters like this compound. This two-step mechanism involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the leaving group to yield the substituted product.

The pentafluorophenyl (PFP) group plays a crucial role in enhancing the reactivity of the ester. Comprising a benzene (B151609) ring substituted with five fluorine atoms, the PFP group is strongly electron-withdrawing due to the high electronegativity of fluorine. This potent inductive effect (-I effect) withdraws electron density from the ester's carbonyl carbon. wikipedia.org

This withdrawal of electrons makes the carbonyl carbon significantly more electron-deficient, or electrophilic. A higher degree of electrophilicity increases the carbonyl group's susceptibility to attack by nucleophiles, thereby activating the acyl group for substitution reactions. wikipedia.org This activation is a key feature of PFP esters, enabling reactions to proceed under mild conditions. wikipedia.org

For a nucleophilic acyl substitution reaction to proceed efficiently, the fragment that detaches from the acyl group must be a stable species, known as a good leaving group. The pentafluorophenyl moiety excels in this regard. wikipedia.org

When the tetrahedral intermediate collapses, the pentafluorophenoxide anion (C₆F₅O⁻) is expelled. The stability of this anion is high due to the five electron-withdrawing fluorine atoms, which effectively delocalize and stabilize the negative charge on the oxygen atom. wikipedia.org Good leaving groups are typically weak bases, and pentafluorophenol is a relatively strong acid (pKa ≈ 5.5), indicating that its conjugate base, pentafluorophenoxide, is indeed a weak base and thus an excellent leaving group. This high stability facilitates its departure and drives the substitution reaction forward.

Pentafluorophenyl esters are recognized for their high reactivity, often surpassing that of other common activated esters used in synthesis.

Nitrophenyl Esters : Studies directly comparing the reactivity of pentafluorophenyl and p-nitrophenyl (PNP) esters in reactions with primary amines and alcohols have shown that the PFP esters are significantly more reactive. In a competitive reaction, PFP-methacrylate units reacted completely, while only a fraction of PNP-methacrylate units underwent substitution under the same conditions. nih.gov This highlights the superior activating effect of the PFP group compared to the nitrophenyl group.

Succinimidyl Esters : While both PFP esters and N-hydroxysuccinimidyl (NHS) esters are effective in forming amide bonds, PFP esters exhibit a notable advantage in their increased resistance to spontaneous hydrolysis. wikipedia.org This greater stability in aqueous media makes them particularly useful for bioconjugation reactions, where the presence of water can lead to unwanted side reactions. wikipedia.org

Below is an interactive table comparing the general reactivity of these activated esters.

Kinetic Studies of Reaction Rates

While specific kinetic data for this compound is not extensively documented in the literature, the principles of its kinetic analysis can be understood from studies of related ester compounds. Such studies are vital for quantifying reactivity and optimizing reaction conditions.

The rates of hydrolysis and aminolysis of activated esters are typically quantified by determining the reaction rate constants. These constants are measured by monitoring the change in concentration of a reactant or product over time under controlled conditions (e.g., temperature, pH, solvent). chemrxiv.org

For phenolic esters like PFP esters, a common method involves spectrophotometrically monitoring the formation of the phenolate (B1203915) leaving group, which often has a distinct UV-Vis absorbance. chemeo.com The alkaline hydrolysis of esters is generally a second-order reaction—first-order with respect to the ester and first-order with respect to the hydroxide ion. chemrxiv.org When the hydroxide or amine nucleophile is used in large excess, the reaction follows pseudo-first-order kinetics, simplifying the calculation of the rate constant from experimental data. chemrxiv.org

The following interactive table shows representative second-order rate constants for the alkaline hydrolysis of various carboxylate esters to illustrate the range of reactivities. Note that these are for comparative purposes and are not the specific values for this compound.

As mentioned, the aminolysis and hydrolysis of esters typically exhibit second-order kinetics. chemrxiv.org The reaction order can be confirmed experimentally by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate.

Activation parameters, such as the activation energy (Ea) and the pre-exponential factor (A), provide deeper insight into the reaction mechanism and its temperature dependence. These parameters are determined by measuring the rate constant (k) at several different temperatures and plotting ln(k) versus 1/T, according to the Arrhenius equation:

ln(k) = ln(A) - (Ea / RT)

where R is the universal gas constant and T is the absolute temperature. The slope of this plot gives -Ea/R, allowing for the calculation of the activation energy. While specific activation parameters for this compound are not available, this established methodology is the standard for characterizing the kinetics of such reactions.

Detailed Reaction Mechanisms and Transition State Analysis

The reactivity of this compound is largely dictated by the electronic properties of its constituent parts. The pentafluorophenyl group is a powerful activating group, rendering the ester carbonyl highly susceptible to nucleophilic attack. This section explores the mechanistic nuances of these reactions.

Elucidation of Concerted vs. Stepwise Mechanisms

Acylation reactions involving pentafluorophenyl esters are pivotal in organic synthesis, particularly in the formation of amide bonds. wikipedia.org The mechanism of these reactions can proceed through either a concerted or a stepwise pathway.

In a concerted mechanism , the bond-forming and bond-breaking events occur simultaneously in a single transition state. For the acylation of a nucleophile (e.g., an amine) by this compound, this would involve the concurrent formation of the new bond between the nucleophile and the carbonyl carbon, and the cleavage of the bond between the carbonyl carbon and the pentafluorophenoxy group.

Conversely, a stepwise mechanism involves the formation of a discrete intermediate. In the context of acylation, this is typically a tetrahedral intermediate. The nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a transient, high-energy tetrahedral species. This intermediate then collapses, expelling the pentafluorophenoxide leaving group to yield the final acylated product.

For activated esters like this compound, the stepwise mechanism via a tetrahedral intermediate is generally the more accepted pathway. The strong electron-withdrawing nature of the pentafluorophenyl ring stabilizes the negative charge that develops on the oxygen of the carbonyl group in the tetrahedral intermediate, making its formation more favorable. Computational studies on the hydrolysis and aminolysis of esters consistently support the involvement of such intermediates. acs.org

Investigation of Intermediates in Acylation Processes

The primary intermediate in the acylation reactions of this compound is the aforementioned tetrahedral intermediate . This species is characterized by an sp³-hybridized carbonyl carbon, with the original carbonyl oxygen, the nucleophile, the 2-chlorobenzoyl moiety, and the pentafluorophenoxy group all attached.

In some instances, particularly with bidentate nucleophiles, other intermediates or reaction pathways may become accessible. For example, phenols can undergo either O-acylation to form an ester or C-acylation (a Friedel-Crafts type reaction) to form a ketone. ucalgary.ca While O-acylation is the expected pathway for the reaction of a simple alcohol or amine with this compound, the specific reaction conditions and the nature of the nucleophile can influence the potential for alternative reaction pathways and intermediates.

Computational Validation of Mechanistic Hypotheses

Computational chemistry provides powerful tools to validate the mechanistic hypotheses for reactions involving this compound. nih.gov Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface of the reaction, identifying transition states and intermediates.

For the acylation reaction, computational models can be used to compare the energy barriers for the concerted versus the stepwise mechanism. Such studies on related ester systems have consistently shown that the stepwise pathway involving a tetrahedral intermediate has a lower activation energy, thus supporting its prevalence. acs.org

Furthermore, computational analysis can provide detailed insights into the geometry and electronic structure of the transition states. For the formation of the tetrahedral intermediate, the transition state would involve the partial formation of the bond between the nucleophile and the carbonyl carbon and a slight elongation of the carbonyl double bond. The subsequent transition state for the collapse of the intermediate would feature the partial cleavage of the C-O bond to the pentafluorophenoxy group and the reformation of the carbonyl double bond.

Electrophilic and Radical Reactions Involving Ester Cleavage or Aromatic Substitution

Beyond its role as an acylating agent, the structural features of this compound allow it to participate in electrophilic and radical reactions, particularly those involving the cleavage of the ester or transformations on the aromatic rings.

Photoredox-Catalyzed Reductions of Halogenated Arenes

The 2-chloro substituent on the benzoate (B1203000) ring of this compound introduces a site for radical reactions. The carbon-chlorine bond in aryl chlorides can be activated under photoredox catalysis. chemistryviews.org This process typically involves the generation of a potent single-electron reductant upon irradiation with visible light. This reductant can then transfer an electron to the aryl chloride, leading to the formation of a radical anion.

This radical anion is unstable and rapidly fragments, cleaving the carbon-chlorine bond to generate an aryl radical and a chloride anion. The resulting aryl radical is a highly reactive intermediate that can be trapped by a variety of reagents. In the absence of other trapping agents and in the presence of a hydrogen atom source, a hydrodehalogenation reaction can occur, effectively replacing the chlorine atom with hydrogen.

Recent advances have seen the development of powerful organic photoredox catalysts, such as N-phenylphenothiazines, that are capable of activating the strong C(sp²)-Cl bond. researchgate.net These metal-free systems offer a more sustainable approach to such transformations. nih.govacs.org The specific conditions of the photoredox reaction, including the choice of catalyst, solvent, and additives, can be tuned to control the desired outcome. researchgate.net

Decarboxylative Halogenation Analogies

While this compound is an ester, its structural relationship to 2-chlorobenzoic acid allows for analogies to be drawn with decarboxylative halogenation reactions. nih.govacs.org Decarboxylative halogenation is a process where a carboxylic acid is converted to an aryl halide through the loss of carbon dioxide. acs.org This transformation often proceeds via a radical mechanism.

In a typical decarboxylative halogenation of an aromatic carboxylic acid, a radical initiator or a metal catalyst is used to generate an aryl radical from the carboxylate. This aryl radical is then trapped by a halogen source to form the corresponding aryl halide.

Although the ester functionality in this compound would likely require modification to a carboxylic acid for a direct decarboxylative halogenation to occur, the principles of this reaction type are relevant to understanding the potential radical reactivity of the 2-chlorobenzoyl moiety. For instance, under certain conditions, it might be possible to induce a radical-mediated cleavage of the ester followed by decarboxylation, although this would be a non-standard transformation. More directly, the study of decarboxylative halogenation of benzoic acid derivatives provides a framework for understanding the generation and reactivity of aryl radicals derived from this structural motif. princeton.edu

Reactivity Profiles and Mechanistic Investigations

Halogen Photoelimination Processes

The study of halogen photoelimination processes in aromatic compounds is a significant area of photochemical research. These reactions, typically initiated by the absorption of ultraviolet (UV) light, involve the cleavage of a carbon-halogen bond. In the context of Pentafluorophenyl 2-chlorobenzoate (B514982), this process would entail the breaking of the carbon-chlorine (C-Cl) bond on the chlorobenzoate ring. While specific research on the halogen photoelimination of Pentafluorophenyl 2-chlorobenzoate is not extensively documented, the mechanism can be inferred from the well-established photochemical behavior of aryl chlorides and related aromatic compounds. core.ac.uksciencemadness.org

The fundamental event in the photoelimination of a halogen from an aryl chloride is the homolytic cleavage of the C-Cl bond. core.ac.ukrsc.org This process is initiated by the absorption of a photon of appropriate energy, which excites the molecule to a higher electronic state. sciencemadness.org For many aryl chlorides, intersystem crossing to a triplet excited state is an efficient process, and it is from this triplet state that the C-Cl bond scission primarily occurs. core.ac.uk This cleavage results in the formation of a triplet radical pair, consisting of an aryl radical and a chlorine radical, held within a solvent cage. core.ac.ukrsc.org

The subsequent fate of this radical pair is highly dependent on the reaction environment, particularly the nature of the solvent. core.ac.uk In non-polar solvents, the primary pathway is often hydrogen abstraction by the aryl radical from the solvent, leading to the formation of the corresponding de-halogenated aromatic compound and a solvent radical. core.ac.uk Conversely, in polar solvents, electron transfer within the caged radical pair can become a competing pathway, leading to the formation of an ion pair, specifically a phenyl cation and a chloride anion. core.ac.ukrsc.org

The presence of other chemical species can also influence the reaction pathway. For instance, aliphatic amines have been shown to enhance the photolability of aryl chlorides. acs.org This is often attributed to the formation of an exciplex between the excited aryl chloride and the amine, which facilitates the cleavage of the C-Cl bond. acs.org

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the number of moles of a product formed per mole of photons absorbed. libretexts.org The quantum yield for the photodissociation of aryl chlorides can vary depending on the specific molecular structure and reaction conditions. libretexts.org

Interactive Data Table: Illustrative Photochemical Parameters for Aryl Chloride Photoelimination

The following table provides hypothetical, yet representative, data for the photoelimination of a generic aryl chloride, illustrating the influence of the solvent on the reaction pathway. This data is based on general principles observed for the photolysis of aryl chlorides. core.ac.ukrsc.org

ParameterValue in Non-Polar Solvent (e.g., Cyclohexane)Value in Polar Solvent (e.g., Acetonitrile)
Primary Photochemical Process Homolytic C-Cl bond cleavageHomolytic C-Cl bond cleavage
Intermediate Species Triplet radical pairTriplet radical pair & Phenyl cation/Cl- ion pair
Major Reaction Pathway Hydrogen abstractionElectron transfer and nucleophilic attack
Quantum Yield (Φ) of Dechlorination ~ 0.1 - 0.3~ 0.05 - 0.15

Applications in Advanced Organic Synthesis and Materials Science

Strategic Utility in Peptide Chemistry and Bioconjugation

In the intricate field of peptide synthesis and the modification of biological molecules, PFP esters have emerged as powerful tools. They serve as robust activating groups for carboxylic acids, facilitating the formation of amide bonds—the very backbone of peptides—with high efficiency and minimal side reactions.

The formation of a peptide bond between two amino acids requires the "activation" of the carboxylic acid group of one amino acid to make it sufficiently reactive to form an amide bond with the amino group of another. PFP esters are a prime example of the "activated ester" strategy. umich.edugoogle.com The pentafluorophenoxy group is an excellent leaving group due to the high acidity of pentafluorophenol (B44920), which significantly enhances the electrophilicity of the carbonyl carbon. umich.edunih.gov

This strategy offers several advantages:

High Reactivity: PFP esters react readily with primary amines under mild conditions to form stable amide bonds. nih.govwikipedia.org

Stability: Unlike more reactive intermediates like acid chlorides or symmetrical anhydrides, PFP esters are often stable, crystalline solids that can be purified and stored, simplifying handling and mechanization of the synthesis process. nih.gov

Reduced Side Reactions: The use of pre-formed, stable activated esters avoids exposing the growing peptide chain to potentially harmful activating reagents in situ. nih.gov

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other activated esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters. This high coupling rate is crucial for minimizing undesirable side reactions. highfine.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, allowing for the stepwise assembly of amino acids on a solid resin support. 5z.com PFP esters of N-α-protected amino acids, particularly Fluorenylmethoxycarbonyl (Fmoc) protected amino acids, have been successfully integrated into SPPS protocols. rsc.orgspringernature.com

The use of preformed Fmoc-amino acid PFP esters in SPPS offers distinct benefits. It circumvents the need for in situ activation at each step, a process that can introduce side products and complicate automation. Researchers have successfully synthesized challenging peptide sequences using Fmoc-amino acid PFP esters, demonstrating their suitability for this demanding application, especially when used in polar solvents like dimethylformamide (DMF) which are compatible with polyamide resin supports. nih.gov

A primary goal in peptide synthesis is to achieve near-quantitative coupling at each step to ensure the purity of the final product. The high reactivity of PFP esters contributes to rapid and efficient acylation reactions. nih.gov Kinetic studies highlight their superior coupling speed, with relative rates being significantly higher than for other activated esters like pentachlorophenyl and p-nitrophenyl esters. highfine.com This rapid coupling is advantageous in preventing potential side reactions. highfine.com

Activated Ester TypeRelative Coupling Rate
Pentafluorophenyl (OPFP)111
Pentachlorophenyl (OPCP)3.4
p-Nitrophenyl (ONp)1

This table illustrates the relative coupling reaction rates of different activated esters, demonstrating the high reactivity of PFP esters. highfine.com

The utility of PFP esters extends beyond standard peptide synthesis into the realm of bioconjugation, which involves covalently linking molecules to biomolecules like proteins or peptides. wikipedia.orgpolysciences.com Their key advantage here is their relative stability in aqueous environments compared to other active esters like N-hydroxysuccinimide (NHS) esters, making them less susceptible to spontaneous hydrolysis during conjugation reactions. wikipedia.orgprecisepeg.com This allows for more efficient and controlled attachment of labels, such as fluorophores, or other functional molecules to primary amines (e.g., the side chain of lysine residues) on a protein's surface. wikipedia.org

Researchers have also developed bifunctional linkers containing both a PFP ester and a less reactive o-fluorophenyl ester. This difference in reactivity allows for sequential, selective conjugation. The highly reactive PFP ester can be reacted first under mild conditions, followed by the reaction of the o-fluorophenyl ester with a second biomolecule under slightly stronger basic conditions, enabling the controlled formation of complex heteroconjugates. rsc.org

Role in Polymer Chemistry and Functional Material Design

The reactivity of the pentafluorophenyl ester group is also exploited in polymer chemistry to create functional materials. By incorporating this active ester into a polymer backbone, a versatile platform is created that can be easily modified after polymerization.

Poly(pentafluorophenylacrylate) (PPFPA) is a highly versatile "pre-polymer" or "precursor polymer". nih.govwikipedia.org It is synthesized by polymerizing the monomer pentafluorophenyl acrylate. wikipedia.org The resulting polymer chain is decorated with reactive PFP ester side groups. These groups can be easily and efficiently modified through post-polymerization modification, reacting with a wide array of nucleophiles, particularly amines, to form stable amide linkages. wikipedia.orgresearchgate.net

This approach offers a powerful platform for surface engineering and the design of functional materials for several reasons: nih.govrsc.org

Versatility: A single batch of PPFPA can be used to create a diverse library of functional polymers by reacting it with different amine-containing molecules. researchgate.net

Stability: PPFPA exhibits good stability against hydrolysis, which is a significant advantage over other active ester polymers like poly(N-hydroxysuccinimide). nih.govwikipedia.org

Accessibility: This method allows for the creation of complex functional polymers without the need to synthesize and polymerize many different individual monomers. nih.gov

PPFPA has been used to create materials for various applications, including drug delivery nanoparticles, functional surfaces for studying cellular interactions, and as a platform for creating precisely controlled ligands for quantum dot surface engineering in bioimaging. nih.govwikipedia.org

FeatureDescription
Polymer Type Activated Ester Polymer
Monomer Pentafluorophenyl acrylate
Key Functionality Reactive pentafluorophenyl ester side chains
Primary Reaction Post-polymerization modification via aminolysis or transesterification wikipedia.org
Advantages High stability to hydrolysis, versatile, accessible platform for creating functional polymers nih.govwikipedia.org
Applications Surface engineering, drug delivery, bioconjugation, nanoparticle functionalization nih.govwikipedia.orgrsc.org

This table summarizes the key features and applications of Poly(pentafluorophenylacrylate) (PPFPA) as a pre-polymer platform.

Controlled Functionalization of Polymeric Systems via Activated Esters

The post-polymerization modification of polymers is a powerful strategy for introducing specific functionalities that may not be achievable through direct polymerization. In this context, polymers bearing activated ester groups, such as those derived from pentafluorophenyl esters, serve as versatile platforms for controlled functionalization.

Polymers like poly(pentafluorophenyl acrylate) (PPFA) and poly(pentafluorophenyl methacrylate) (PPFMA) are prominent examples of systems that can be readily modified. The pentafluorophenyl ester groups along the polymer backbone are highly susceptible to nucleophilic attack, particularly by primary amines. This reactivity allows for the straightforward introduction of a wide array of functional molecules onto the polymer chain under mild conditions. This method offers near-quantitative conversion, providing excellent control over the final composition and properties of the functionalized polymer.

The functionalization of these activated polymer brushes has been demonstrated with a variety of amines, leading to the creation of libraries of functional polymers with tailored properties for applications in areas such as biotechnology and surface science. The high reactivity, coupled with good hydrolytic stability and solubility in a range of organic solvents, makes these pentafluorophenyl ester-containing polymers an attractive and versatile platform for advanced materials development.

Polymer SystemFunctionalization StrategyKey Advantages
Poly(pentafluorophenyl acrylate) (PPFA)Post-polymerization modification with aminesHigh reactivity, near-quantitative conversion, mild reaction conditions
Poly(pentafluorophenyl methacrylate) (PPFMA)Post-polymerization modification with aminesVersatile platform for creating libraries of functional polymers

Design of Responsive and Functional Polymeric Nanoparticles

The development of "smart" or responsive polymeric nanoparticles that can react to specific stimuli in their environment is a major focus in advanced drug delivery and diagnostics. These nanoparticles can be engineered to release their payload, change their size, or alter their surface properties in response to triggers such as pH, temperature, or specific biomolecules.

While direct studies detailing the use of Pentafluorophenyl 2-chlorobenzoate (B514982) in the synthesis of such nanoparticles are not extensively documented, the underlying chemistry of the pentafluorophenyl ester group makes it a highly plausible component in their design. The activated ester can be used to conjugate stimuli-responsive moieties or targeting ligands to a pre-formed polymer nanoparticle. For instance, a pH-sensitive polymer or a targeting peptide with a primary amine group could be readily attached to a nanoparticle surface functionalized with pentafluorophenyl esters. This approach allows for the modular construction of multifunctional nanoparticles with precisely controlled properties.

The versatility of this conjugation chemistry would enable the incorporation of a diverse range of functional molecules, paving the way for the creation of sophisticated nanoparticles for targeted drug delivery, advanced imaging, and diagnostics.

Nanoparticle FeatureRole of Pentafluorophenyl Ester ChemistryPotential Application
Stimuli-ResponsivenessConjugation of pH- or thermo-responsive polymersTargeted drug release in specific microenvironments
TargetingAttachment of specific ligands (e.g., antibodies, peptides)Enhanced delivery to diseased cells or tissues
Multi-functionalitySequential or one-pot conjugation of different moleculesTheranostic nanoparticles for simultaneous imaging and therapy

Other Strategic Acylation and Derivatization Reactions

Beyond its application in polymer science, the activated ester functionality of Pentafluorophenyl 2-chlorobenzoate is a valuable tool in a variety of other strategic acylation and derivatization reactions in organic synthesis.

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. While the use of activated esters in peptide synthesis is well-established, their application extends to the formation of C-N bonds in other molecular scaffolds.

The selective functionalization of complex organic molecules is a significant challenge in synthetic chemistry. The ability to modify one functional group in the presence of others is crucial for the efficient synthesis of intricate molecular architectures.

This compound can be employed as a selective acylating agent. Its high reactivity can be tuned to react preferentially with more nucleophilic sites in a polyfunctional molecule. For example, in a molecule containing both a primary and a secondary amine, the more nucleophilic primary amine can often be selectively acylated. This selectivity, governed by the inherent reactivity of the nucleophiles and the reaction conditions, provides a valuable tool for the controlled modification of complex substrates. This strategy is particularly useful in the synthesis of natural products and their analogues, where precise control over chemical transformations is paramount.

The synthesis of O-aryl esters is an important transformation in organic chemistry. While traditional methods often involve the reaction of an acid chloride or anhydride with a phenol (B47542), modern cross-coupling strategies offer alternative and often milder reaction pathways.

Although direct evidence for the use of this compound in cross-dehydrogenative coupling for O-aryl ester synthesis is not prominent in the literature, related palladium-catalyzed cross-coupling reactions of similar pentafluorophenyl esters have been reported. For example, the Suzuki-Miyaura reaction of diarylmethyl 2,3,4,5,6-pentafluorobenzoates with aryl boronic acids proceeds via selective cleavage of the O-C(benzyl) bond. nih.gov This reactivity highlights the potential for palladium to interact with and activate such ester systems. It is conceivable that under appropriate catalytic conditions, a cross-dehydrogenative coupling between this compound and an arene could be developed, leading to the formation of an O-aryl ester. This would represent a novel and atom-economical approach to the synthesis of this important class of compounds.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful methodology for exploring the chemical properties of Pentafluorophenyl 2-chlorobenzoate (B514982) at the molecular level. These computational studies offer a detailed understanding of its reactivity, electronic structure, and the stability of various chemical species involved in its reactions.

Elucidation of Reaction Pathways and Transition States for Acylation Reactions

DFT calculations are instrumental in mapping the potential energy surfaces of acylation reactions where Pentafluorophenyl 2-chlorobenzoate acts as an acylating agent. These studies can predict the most likely reaction mechanisms by identifying the transition states and intermediates. The calculations can reveal the energy barriers associated with different pathways, thus explaining the regioselectivity and stereoselectivity of such reactions. For instance, in the acylation of a nucleophile, DFT can model the approach of the nucleophile to the carbonyl carbon of the ester, the formation of the tetrahedral intermediate, and the subsequent departure of the pentafluorophenoxide leaving group. The calculated energies of the transition states provide a quantitative measure of the reaction rates, which is crucial for optimizing reaction conditions in synthetic applications.

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of this compound, characterized by the presence of two halogenated aromatic rings, can be thoroughly analyzed using DFT. These calculations provide valuable information about the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. Reactivity parameters, such as the Fukui functions and local softness, can be derived from these calculations to predict the most reactive sites for nucleophilic and electrophilic attacks. The electron-withdrawing nature of the pentafluorophenyl group significantly influences the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles.

ParameterDescriptionPredicted Value/Trend
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelatively low due to electron-withdrawing groups
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelatively low, indicating a good electron acceptor
HOMO-LUMO Gap Energy difference between HOMO and LUMOLarge, suggesting high kinetic stability
Electrostatic Potential Distribution of charge on the molecular surfacePositive potential on the carbonyl carbon and σ-holes on halogens

Quantum Chemical Analyses of Non-Covalent Interactions

Beyond covalent bonding, the structure and properties of this compound are significantly influenced by a variety of non-covalent interactions. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, are employed to characterize and quantify these weak forces.

Assessment of Halogen Bonding (C-F···X, F···F) and σ-Hole Features

The presence of multiple fluorine and chlorine atoms in this compound gives rise to the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) due to the presence of a region of positive electrostatic potential on its outer surface, known as a σ-hole. youtube.com Quantum chemical calculations can predict the strength and directionality of these C-F···X and F···F interactions. nih.gov For instance, the fluorine atoms of the pentafluorophenyl ring can engage in halogen bonding with electron-rich sites on neighboring molecules. Similarly, the chlorine atom on the 2-chlorobenzoate moiety can also participate in such interactions. mdpi.com The analysis of the σ-hole on these halogen atoms provides a rationale for the observed crystal packing and supramolecular assemblies. mdpi.comnih.gov

Interaction TypeDescriptionKey Features
C-F···X Halogen bond between a fluorine atom and an electron donor (X)Directional, contributes to crystal packing
F···F Intermolecular interactions between fluorine atomsCan be attractive or repulsive depending on geometry
σ-Hole Region of positive electrostatic potential on the halogen atomEnables electrophilic character and halogen bonding youtube.com

Quantification of Aromatic-Aromatic (π-π) Stacking Interactions

The two aromatic rings in this compound, one electron-deficient (pentafluorophenyl) and one moderately electron-rich (2-chlorobenzoate), can engage in π-π stacking interactions. nih.govrsc.org These interactions are crucial in determining the solid-state structure and can influence the electronic properties of the material. Computational methods can quantify the energy of these stacking interactions and predict the preferred geometries (e.g., face-to-face, parallel-displaced). The electron-deficient nature of the pentafluorophenyl ring often leads to favorable stacking with other aromatic systems. These interactions can be visualized and analyzed using techniques like NCI plots, which highlight regions of weak interactions within the molecular system.

Characterization of Hydrogen Bonding Networks in Supramolecular Assemblies

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the hydrogen bonding networks and supramolecular assemblies of this compound. While research on related compounds, such as those containing pentafluorophenyl or chlorobenzoate moieties, exists, a detailed analysis of the specific intermolecular interactions and crystal packing of this compound is not available in the public domain. The formation of hydrogen bonds would likely be limited given the molecular structure, which lacks traditional hydrogen bond donors like -OH or -NH groups. However, weak C-H···O or C-H···F interactions could potentially play a role in its solid-state structure, a hypothesis that would require dedicated crystallographic and computational investigation to confirm.

Advanced Computational Methodologies

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Path Verification

There are currently no published studies that have performed Intrinsic Reaction Coordinate (IRC) calculations specifically for reactions involving this compound. IRC calculations are a powerful computational tool used to map the minimum energy path of a chemical reaction, connecting a transition state to the corresponding reactants and products. Such studies would be invaluable for understanding the mechanisms of formation or decomposition of this compound. For example, an IRC analysis of its synthesis from 2-chlorobenzoyl chloride and pentafluorophenol (B44920) could elucidate the precise pathway of the nucleophilic acyl substitution, confirming the roles of any intermediates or catalysts. However, without experimental or theoretical precedent in the literature, a detailed discussion of its reaction pathways remains speculative.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been specifically reported in the available scientific literature. An MEP surface is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

For this compound, one could hypothetically predict the general features of its MEP surface based on the constituent functional groups. The electron-withdrawing nature of the fluorine and chlorine atoms would lead to regions of positive electrostatic potential (electron-poor areas) on the carbon atoms of the pentafluorophenyl and chlorobenzoyl rings. Conversely, the oxygen atoms of the ester group and the fluorine and chlorine atoms themselves would be characterized by regions of negative electrostatic potential (electron-rich areas), making them potential sites for electrophilic attack.

A detailed and quantitative MEP surface analysis would require a dedicated computational study. The table below presents a hypothetical summary of the expected MEP characteristics, which would need to be validated by actual quantum chemical calculations.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenNegativeSite for electrophilic attack
Ester OxygenNegativeSite for electrophilic attack
Pentafluorophenyl RingPositive (on Carbon atoms)Susceptible to nucleophilic attack
Chlorobenzoyl RingPositive (on Carbon atoms)Susceptible to nucleophilic attack
Fluorine AtomsNegativePotential for halogen bonding interactions
Chlorine AtomNegativePotential for halogen bonding interactions

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a cornerstone analytical method for elucidating molecular structures and monitoring reaction processes in solution. For fluorinated compounds like Pentafluorophenyl 2-chlorobenzoate (B514982), multi-nuclear NMR provides a particularly rich dataset.

Multi-nuclear NMR spectroscopy allows researchers to probe the local chemical environment of different atoms within a molecule. For Pentafluorophenyl 2-chlorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹³C NMR offers a detailed map of the carbon skeleton. rsc.orgsemanticscholar.org The spectrum would show distinct signals for the carbonyl carbon, the carbons of the 2-chlorophenyl ring, and the carbons of the pentafluorophenyl ring, which would exhibit characteristic C-F coupling.

¹⁹F NMR is especially powerful for this compound. The pentafluorophenyl group contains fluorine atoms in three distinct chemical environments (ortho, para, and meta to the ester linkage). This results in a characteristic set of signals in the ¹⁹F NMR spectrum. During a chemical transformation, such as a substitution reaction where the pentafluorophenoxy group acts as a leaving group, the disappearance of these signals and the appearance of new fluorine-containing species can be precisely tracked. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for quantitative analysis and mechanistic studies. semanticscholar.org

The following table outlines the expected NMR data types for tracking reactions involving this compound.

NucleusInformation GainedApplication in Tracking Transformations
¹H Chemical shifts and coupling constants for the protons on the 2-chlorophenyl ring. rsc.orgMonitoring changes in the electronic environment of the benzoyl moiety.
¹³C Chemical shifts for all carbon atoms, including the carbonyl and aromatic carbons, often showing C-F coupling. semanticscholar.orgObserving the conversion of the ester functional group and changes in the carbon backbone of both aromatic rings.
¹⁹F Distinct signals for ortho, meta, and para fluorine atoms on the pentafluorophenyl ring. semanticscholar.orgHighly sensitive tracking of the consumption of the pentafluorophenyl ester reactant and the formation of the pentafluorophenol (B44920) byproduct or other fluorinated species. Excellent for kinetic and mechanistic studies. rsc.org

The kinetics and mechanisms of reactions involving this compound can be studied in detail using real-time NMR monitoring. rsc.org This can be achieved using flow NMR systems or by initiating a reaction directly within the NMR tube. researchgate.netmdpi.combeilstein-journals.org By acquiring spectra at regular intervals, it is possible to plot the concentration of reactants, intermediates, and products as a function of time. researchgate.net

For instance, in a nucleophilic acyl substitution reaction, the decay of the integral of the characteristic ¹⁹F NMR signals of the starting ester can be monitored simultaneously with the growth of signals corresponding to the pentafluorophenol leaving group. This approach allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions. rsc.orgbeilstein-journals.org Stopped-flow benchtop NMR systems, particularly using ¹⁹F NMR, are well-suited for acquiring such quantitative data conveniently. rsc.org

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the crystalline solid state, providing precise information on bond lengths, bond angles, and intermolecular arrangements.

Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular conformation in the solid state. nih.goveurjchem.com The analysis provides the coordinates of each atom in the unit cell, which is the basic repeating unit of the crystal lattice. nih.gov From this data, exact bond lengths, bond angles, and torsion angles can be calculated. This would definitively establish the relative orientation of the 2-chlorophenyl ring and the pentafluorophenyl ring with respect to the central ester group. While the specific crystal structure is not widely reported, the data obtained from such an analysis would be crucial for understanding its physical properties and for computational modeling. nih.gov

The table below summarizes the key parameters obtained from a single-crystal X-ray diffraction experiment.

ParameterDescriptionSignificance
Space Group Describes the symmetry elements present in the crystal lattice. nih.govDefines the fundamental symmetry of the crystal packing.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. eurjchem.comDefines the size and shape of the basic building block of the crystal.
Atomic Coordinates The (x, y, z) position of every atom within the unit cell.Allows for the calculation of exact bond lengths, angles, and the overall molecular conformation.
Torsion Angles The dihedral angles that define the rotation around chemical bonds.Reveals the specific 3D shape (conformation) of the molecule in the solid state.

The way molecules of this compound pack together in a crystal is governed by a variety of non-covalent intermolecular interactions. nih.gov The presence of both a chlorinated and a perfluorinated aromatic ring suggests a complex interplay of forces. rsc.org Key interactions likely include:

Halogen Bonding: The chlorine atom on the benzoyl ring and the fluorine atoms on the phenyl ring can act as halogen bond donors, potentially interacting with the carbonyl oxygen or other electronegative atoms.

π-π Stacking: Interactions between the aromatic rings may occur, although the electron-deficient nature of the pentafluorophenyl ring significantly modifies these interactions compared to those of non-fluorinated rings. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular interactions within a crystal structure, providing a "fingerprint" of the crystal packing environment. rsc.orgresearchgate.net

UV-Visible Spectroscopy for Kinetic and Electronic Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule and is a valuable tool for studying both electronic properties and reaction kinetics. The chromophores in this compound—the 2-chlorobenzoyl system and the pentafluorophenyl ring—are expected to absorb UV light, leading to π→π* (pi to pi-star) and n→π* (n to pi-star) electronic transitions.

The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insight into the molecule's electronic structure. These parameters are sensitive to the solvent environment and to structural changes. For kinetic analysis, the Beer-Lambert law can be applied. By monitoring the change in absorbance at a specific wavelength corresponding to the consumption of the reactant or the formation of a product over time, the rate of the reaction can be determined. For example, in a substitution reaction, the disappearance of the characteristic absorbance of the ester could be followed to calculate the reaction rate constant.

The table below describes the types of electronic transitions relevant to this compound.

Transition TypeInvolving OrbitalsExpected Chromophore(s)
π → π Bonding π orbital to antibonding π orbital2-Chlorophenyl ring, Pentafluorophenyl ring, C=O group
n → π Non-bonding orbital (on oxygen) to antibonding π orbitalCarbonyl (C=O) group

Monitoring Reaction Kinetics and Intermediate Formation

The analysis of reaction kinetics for similar esters often involves techniques like NMR or UV-Vis spectroscopy to track the disappearance of reactants or the appearance of products over time. For instance, the progress of acylation reactions involving pentafluorophenyl esters can be monitored by observing changes in the characteristic spectroscopic signals of the starting materials and products. However, without specific studies on this compound, any discussion of its reaction kinetics or the intermediates that may form during its synthesis or subsequent reactions would be speculative.

Probing Electronic Transitions and Charge Transfer Phenomena

There is a lack of specific research in the public domain focused on the electronic transitions and charge transfer phenomena of this compound. The electronic properties of a molecule, including its absorption and emission of light, are determined by its unique structure. The combination of the 2-chlorobenzoyl and the pentafluorophenyl groups in the same molecule would be expected to give rise to distinct electronic spectra.

Studies on other benzoate (B1203000) derivatives have utilized UV-Vis and fluorescence spectroscopy to investigate electronic transitions, which are often characterized as π → π* and n → π* transitions. nih.govresearchgate.net The highly electron-withdrawing nature of the pentafluorophenyl ring would likely influence the energy of these transitions in this compound. However, without experimental data, the specific wavelengths of maximum absorption (λmax) and the nature of any intramolecular charge transfer (ICT) events remain undetermined for this particular compound.

Infrared (IR) Spectroscopy for Functional Group and Bond Characterization

While a full, annotated IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be inferred from the analysis of its constituent functional groups and related molecules. Infrared spectroscopy is a powerful tool for identifying the presence of specific bonds within a molecule.

For this compound, the most prominent IR absorption bands would be associated with the carbonyl (C=O) group of the ester, the C-O ester linkage, and the various bonds within the aromatic rings, including C-F and C-Cl bonds.

Based on data for analogous compounds, the following table summarizes the expected regions for key IR absorptions in this compound:

Functional Group/BondExpected Absorption Range (cm⁻¹)Notes
Carbonyl (C=O) Stretch1750 - 1700The exact position would be influenced by the electronic effects of the attached aromatic rings.
C-O-C Asymmetric Stretch1300 - 1150Characteristic of the ester functional group.
C-F Stretch1300 - 1000Strong absorptions are expected due to the five fluorine atoms on the phenyl ring.
C-Cl Stretch800 - 600Typically a weaker absorption in the fingerprint region.
Aromatic C=C Stretch1600 - 1450Multiple bands are expected from both the chlorobenzoyl and pentafluorophenyl rings.

It is important to note that this table is predictive. The precise wavenumbers and intensities of the absorption bands for this compound would need to be determined through experimental measurement. Studies on similar compounds, such as methyl 2-chlorobenzoate and other pentafluorophenyl esters, confirm the presence of these characteristic functional group absorptions. nist.gov

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of activated esters like pentafluorophenyl 2-chlorobenzoate (B514982) often relies on coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF). jove.com Future research is increasingly focused on developing greener, more sustainable synthetic methodologies.

Key opportunities include:

Catalytic Esterification: Moving away from stoichiometric activating agents towards catalytic systems is a primary goal. This includes exploring novel catalysts for the direct esterification of 2-chlorobenzoic acid with pentafluorophenol (B44920). Recently, innovative bimetallic oxide cluster catalysts have shown promise for producing aryl esters using molecular oxygen as the sole oxidant, representing a significant step towards greener chemical synthesis. labmanager.com

Greener Solvents: Research into replacing hazardous solvents is critical. Acetonitrile has been identified as a greener and less hazardous alternative for Steglich esterification, providing comparable rates and yields to traditional solvents while simplifying product purification through extraction and washing, thereby avoiding column chromatography. jove.comnih.gov

Electrochemical Synthesis: An innovative approach involves the electrochemical coupling of carboxylic acids with pentafluorophenol. This method avoids the need for external dehydrating agents by modulating the oxidation state of pentafluorophenol, allowing it to function as both a nucleophile and, upon oxidation, an electrophile in a unique cascade reaction. rsc.org This technique is particularly promising for synthesizing PFP esters with redox-sensitive functional groups. rsc.org

Table 1: Comparison of Synthetic Approaches for Activated Esters

Feature Traditional Method (e.g., DCC) Emerging Green Method (e.g., Catalytic/Electrochemical)
Reagents Stoichiometric coupling agents (e.g., DCC, EDC) Catalytic amounts of novel catalysts or reagent-free (electrochemical)
Byproducts Urea (B33335) derivatives (often difficult to remove) Minimal waste, often just water or recyclable components
Solvents Chlorinated solvents (e.g., DCM), DMF Greener alternatives like acetonitrile, or reduced solvent load jove.com
Safety Use of hazardous and moisture-sensitive reagents Improved safety profile, avoidance of toxic reagents rsc.orgrsc.org
Atom Economy Lower Higher, with more efficient use of reactants labmanager.com

Integration into Flow Chemistry and Continuous Processing

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and integration of multiple synthetic steps. rsc.org The synthesis and application of pentafluorophenyl 2-chlorobenzoate are well-suited for this technology.

Future research in this area will likely focus on:

Telescoped Synthesis: Developing multi-step continuous-flow systems where 2-chlorobenzoic acid is converted in-line to the activated pentafluorophenyl ester and then immediately used in a subsequent reaction, such as an amidation or acylation. acs.orgmdpi.com This "telescoped" approach minimizes the handling and isolation of reactive intermediates. acs.org

Safe Handling of Reagents: Flow reactors are ideal for handling potentially hazardous reagents or reactions that are highly exothermic. researchgate.net The on-demand generation and immediate consumption of reactive species, a hallmark of flow chemistry, can significantly improve the safety profile of processes involving activated esters. rsc.org

Process Optimization and Scalability: Flow chemistry allows for rapid optimization of reaction parameters like temperature, pressure, and residence time. researchgate.net A validated flow process for this compound can be scaled up by extending the operation time or by "scaling out" (using multiple reactors in parallel), offering a direct path to industrial production.

Exploration of Novel Catalytic Applications

While pentafluorophenyl esters are primarily viewed as acylating reagents, their unique electronic properties open up possibilities for their use in novel catalytic systems.

Emerging areas of exploration include:

Precursors to Catalytic Species: The pentafluorophenyl group itself can be a ligand component in organometallic catalysis. For instance, phenyl–pentafluorophenyl interactions have been explored to mediate dual-catalysis systems involving iridium and nickel for light-driven cross-coupling reactions. mdpi.com Research could explore the in situ formation of catalytically active species derived from this compound.

Organocatalysis: The byproduct of acylation, pentafluorophenol, is a highly acidic (pKa ≈ 5.5) and effective organocatalyst for various transformations, including Fischer indole (B1671886) synthesis and Pictet-Spengler reactions. chemicalbook.comwikipedia.org Future synthetic strategies could be designed to leverage this byproduct as a catalyst for a subsequent step in a tandem reaction sequence.

Acyl-Metal Intermediates: Pentafluorophenyl esters have been established as highly reactive electrophilic reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, proceeding through the formation of acyl-metal intermediates. nsf.gov This reactivity profile suggests that this compound could be a valuable substrate for novel carbon-carbon bond-forming reactions.

Design of Highly Selective and Tuneable Acylating Agents

The reactivity of pentafluorophenyl esters can be finely tuned by modifying the substituents on the benzoate (B1203000) ring. The 2-chloro group in this compound already imparts specific steric and electronic characteristics, but there is vast potential for creating a library of related reagents with tailored properties.

Future design strategies will focus on:

Steric and Electronic Tuning: Introducing different substituents (e.g., nitro, methoxy, additional halogens) at other positions on the benzoate ring can modulate the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center. This would allow for the creation of acylating agents with a spectrum of reactivities, enabling selective acylation of complex molecules with multiple nucleophilic sites.

Chemoselectivity: The goal is to design reagents that can discriminate between different nucleophiles, such as primary vs. secondary amines or amines vs. alcohols, with high fidelity. For example, a more sterically hindered analogue might selectively acylate a less hindered primary amine in the presence of a more hindered one.

Dual Reactivity: Research into reagents with dual reactivity, such as O-acylhydroxylamines that can act as both aminating and acylating agents depending on the presence of a copper catalyst, provides a blueprint for developing switchable reagents based on the pentafluorophenyl ester scaffold. rsc.org

Table 2: Conceptual Tuning of Substituted Pentafluorophenyl Benzoates

Substituent on Benzoate Ring Predicted Effect on Reactivity Potential Application
4-Nitro Increased (strong electron-withdrawing) Rapid acylation of unreactive nucleophiles
4-Methoxy Decreased (electron-donating) Selective acylation of highly reactive nucleophiles
2,6-Dichloro Decreased (high steric hindrance) Selective acylation of sterically accessible amines
4-Fluoro Slightly Increased (inductive withdrawal) Fine-tuning for discriminating between similar nucleophiles

Advanced Applications in Bio-orthogonal Chemistry and Probing Biological Systems

Bio-orthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. The high reactivity and relative hydrolytic stability of PFP esters make them excellent candidates for such applications. wikipedia.orgrsc.org

Emerging opportunities include:

Peptide Synthesis and Bioconjugation: PFP esters are well-established in peptide synthesis and for conjugating molecules like fluorophores or drugs to proteins. wikipedia.orgnih.gov Their high reactivity allows for facile amide bond formation under mild conditions, which is crucial for handling sensitive biomolecules. nih.gov

Cellular Probes: this compound could be used to deliver the 2-chlorobenzoyl group as a probe to study enzyme active sites or protein-protein interactions. The specific steric and electronic signature of the tag could be identified using advanced analytical techniques.

Covalent Inhibitors: Reactivity-tuned fluoroarylated molecules could serve as new "warheads" for highly targeted covalent enzyme inhibitors. nih.gov By designing the ester to react with a specific nucleophilic residue (e.g., lysine, serine) in a target protein's active site, highly selective and potent inhibitors could be developed.

Multi-Functional Material Design Incorporating Pentafluorophenyl Ester Reactivity

The incorporation of PFP ester groups into polymers is a powerful strategy for creating advanced functional materials. researchgate.net This approach, known as post-polymerization modification (PPM), allows for the synthesis of a base polymer which can then be functionalized in a variety of ways. researchgate.netrsc.org

Future research directions include:

Reactive Polymer Scaffolds: Creating polymers and copolymers containing pentafluorophenyl ester side chains. nih.gov These "activated ester polymers" serve as versatile platforms that can be readily modified by reacting them with a library of amine-containing molecules to generate materials with diverse functionalities (e.g., pH-responsiveness, drug-conjugation, specific binding sites). researchgate.netrsc.orgtandfonline.com

Smart Surfaces and Nanoparticles: Functionalizing surfaces or nanoparticles with PFP esters creates an "active" interface that can covalently bind proteins, peptides, or other molecules. rsc.orgrsc.orgacs.orgnih.gov This has applications in creating biocompatible coatings, diagnostic sensors, and targeted drug delivery systems. rsc.orgrsc.org For example, PFP-functionalized gold nanoparticles can be used as building blocks for creating complex, covalently coupled nanostructures. acs.orgnih.gov

Tunable Polyurethanes: A novel diol monomer containing a PFP ester has been used to synthesize polyurethanes. researchgate.net These polymers can be quantitatively modified after polymerization by reacting the pendant PFP ester groups with various amines, providing a modular strategy for creating highly functionalized and tunable polyurethane materials. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing pentafluorophenyl 2-chlorobenzoate with high purity?

Methodological Answer:
this compound can be synthesized via a condensation reaction between 2-chlorobenzoyl chloride and pentafluorophenol derivatives. A validated approach involves using click chemistry under catalytic conditions. For example:

  • Catalyst : SBA-Pr-NH2 (a mesoporous silica-based nano-catalyst functionalized with aminopropyl groups) enhances reaction efficiency .
  • Reaction Setup : React prop-2-ynyl 2-chlorobenzoate (derived from propargyl alcohol and 2-chlorobenzoyl chloride) with azide-functionalized silsesquioxane under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .
  • Purification : Use column chromatography with hexane/ethyl acetate gradients to isolate the product. Confirm purity via HPLC or NMR (e.g., 19F^{19}\text{F} NMR for fluorinated moieties) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Based on structural analogs (e.g., pentafluorophenol and chlorophenols):

  • Carcinogenicity : Classified by IARC, ACGIH, NTP, and OSHA as a potential carcinogen if components exceed 0.1% concentration. Use fume hoods and closed systems to minimize inhalation .
  • Toxicity : Wear nitrile gloves and lab coats to prevent skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical monitoring for 48 hours due to delayed systemic effects .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 19F^{19}\text{F} NMR : Resolves signals from pentafluorophenyl groups (distinct chemical shifts for ortho, meta, and para fluorines) .
    • Gas-Liquid Chromatography (GLC) : Validates purity and identifies byproducts via retention time comparisons with standards .
  • Quantitative Analysis :
    • LC-MS/MS : Detects trace impurities (e.g., unreacted 2-chlorobenzoyl chloride) with high sensitivity .

Advanced: How can researchers investigate the environmental degradation pathways of this compound?

Methodological Answer:

  • Microbial Degradation :
    • Use enrichment cultures with soil or wastewater microbiomes. Monitor degradation via GC-MS to detect intermediates like 2-chlorobenzoate .
    • Key enzymes: EC 1.14.12.24 (2-chlorobenzoate 1,2-dioxygenase) and EC 1.13.11.2 (catechol dioxygenase). Validate activity via proteomic analysis (e.g., MetaCyc pathway mapping) .
  • Abiotic Degradation :
    • Study hydrolysis kinetics under varying pH and temperature. Use 1H^{1}\text{H} NMR to track ester bond cleavage .

Advanced: What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use software like AutoDock Vina to model interactions with enzymes (e.g., tubulin for anticancer studies). Cluster analysis of docking poses (RMSD ≤ 2 Å) identifies dominant binding conformations .
    • Binding Energy Calculations : Compare ΔG values for halogenated vs. non-halogenated analogs to assess substituent effects .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-protein complexes .

Advanced: How do catalytic mechanisms influence the regioselectivity of this compound in click reactions?

Methodological Answer:

  • Catalyst Design :
    • SBA-Pr-NH2 provides basic sites that activate propargyl esters, accelerating triazole formation. Characterize catalyst porosity via BET analysis .
  • Regioselectivity Control :
    • Use 13C^{13}\text{C} NMR to track electronic effects of the 2-chloro substituent on alkyne reactivity. Compare reaction rates with meta- or para-substituted analogs .
  • Kinetic Studies :
    • Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., azide-alkyne coordination) .

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